molecular formula C17H23ClN2O2 B11174984 1-(3-chloro-4-methylphenyl)-5-oxo-N-pentylpyrrolidine-3-carboxamide

1-(3-chloro-4-methylphenyl)-5-oxo-N-pentylpyrrolidine-3-carboxamide

Cat. No.: B11174984
M. Wt: 322.8 g/mol
InChI Key: JRIDMXOBBVANSY-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-5-oxo-N-pentylpyrrolidine-3-carboxamide is an organic compound with a complex structure that includes a pyrrolidine ring, a carboxamide group, and a chlorinated aromatic ring

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-5-oxo-N-pentylpyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorinated Aromatic Ring: This step involves the substitution of a hydrogen atom on the aromatic ring with a chlorine atom, often using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Carboxamide Group: This step involves the reaction of the intermediate compound with an amine, such as pentylamine, under suitable conditions to form the carboxamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and other reagents to facilitate the reactions.

Chemical Reactions Analysis

1-(3-chloro-4-methylphenyl)-5-oxo-N-pentylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-5-oxo-N-pentylpyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-oxo-N-pentylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(3-chloro-4-methylphenyl)-5-oxo-N-pentylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(3-chloro-4-methylphenyl)-3-methyl-urea: This compound also contains a chlorinated aromatic ring and a carboxamide group but differs in the structure of the attached groups.

    1-(3-chloro-4-methylphenyl)-2,2-dimethylpropan-1-ol: This compound has a similar aromatic ring but differs in the presence of a hydroxyl group and the absence of a pyrrolidine ring.

Properties

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.8 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-oxo-N-pentylpyrrolidine-3-carboxamide

InChI

InChI=1S/C17H23ClN2O2/c1-3-4-5-8-19-17(22)13-9-16(21)20(11-13)14-7-6-12(2)15(18)10-14/h6-7,10,13H,3-5,8-9,11H2,1-2H3,(H,19,22)

InChI Key

JRIDMXOBBVANSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1CC(=O)N(C1)C2=CC(=C(C=C2)C)Cl

Origin of Product

United States

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